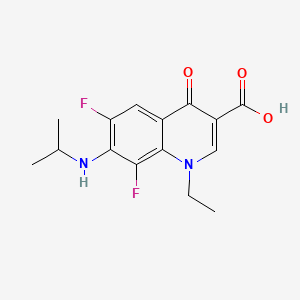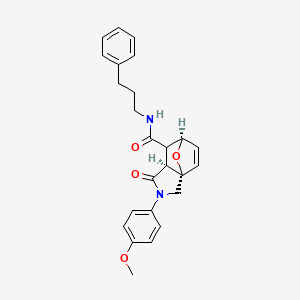
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound is characterized by its unique structure, which includes fluorine atoms and an isopropylamino group, contributing to its potent antibacterial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl, fluorine, and isopropylamino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Halogen atoms, such as fluorine, can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
科学的研究の応用
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing new quinolone derivatives with enhanced properties.
Biology: Studied for its antibacterial activity against various pathogens, including resistant strains.
Medicine: Investigated for potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and relaxation of bacterial DNA, leading to cell death. The presence of fluorine atoms enhances its binding affinity and potency.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity and clinical use.
Moxifloxacin: A newer quinolone with enhanced activity against resistant strains.
Uniqueness
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific structural features, such as the isopropylamino group and fluorine atoms, which contribute to its potent antibacterial activity and favorable pharmacokinetic properties.
特性
分子式 |
C15H16F2N2O3 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC名 |
1-ethyl-6,8-difluoro-4-oxo-7-(propan-2-ylamino)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H16F2N2O3/c1-4-19-6-9(15(21)22)14(20)8-5-10(16)12(18-7(2)3)11(17)13(8)19/h5-7,18H,4H2,1-3H3,(H,21,22) |
InChIキー |
NIBOFCRBNOCWKJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NC(C)C)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15283347.png)

![2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B15283352.png)
![3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283353.png)
![6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283367.png)
![N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B15283368.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283377.png)
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B15283383.png)
![4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B15283391.png)
![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B15283400.png)

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283414.png)
![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide](/img/structure/B15283422.png)
![3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283426.png)
